molecular formula C10H13ClN2S B7970132 6-chloro-N-(thian-4-yl)pyridin-3-amine

6-chloro-N-(thian-4-yl)pyridin-3-amine

Cat. No.: B7970132
M. Wt: 228.74 g/mol
InChI Key: XTHGVAZEBOIBEI-UHFFFAOYSA-N
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Description

6-Chloro-N-(thian-4-yl)pyridin-3-amine is a chemical compound with the molecular formula C10H13ClN2S. It is a derivative of pyridine, featuring a chlorine atom and a thian-4-yl group attached to the pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-(thian-4-yl)pyridin-3-amine typically involves the following steps:

  • Chlorination: The starting material, pyridin-3-amine, undergoes chlorination to introduce the chlorine atom at the 6-position.

  • Thianation: The chlorinated pyridin-3-amine is then reacted with a thian-4-yl group to form the final product.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. The process may include the use of catalysts and specific reaction conditions to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-N-(thian-4-yl)pyridin-3-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives.

  • Reduction Products: Reduced derivatives of the compound.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

6-Chloro-N-(thian-4-yl)pyridin-3-amine has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate its interaction with biological molecules.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-chloro-N-(thian-4-yl)pyridin-3-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

6-Chloro-N-(thian-4-yl)pyridin-3-amine can be compared with other similar compounds, such as:

  • 6-Chloropyridin-3-amine: Lacks the thian-4-yl group.

  • N-(thian-4-yl)pyridin-3-amine: Lacks the chlorine atom at the 6-position.

Uniqueness: The presence of both the chlorine atom and the thian-4-yl group in this compound gives it unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

6-chloro-N-(thian-4-yl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2S/c11-10-2-1-9(7-12-10)13-8-3-5-14-6-4-8/h1-2,7-8,13H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHGVAZEBOIBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1NC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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